methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate is a complex organic compound, often of interest in various scientific fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate typically involves multi-step organic reactions. A common starting material could be an appropriately substituted diazocin derivative, which undergoes carbonylation and subsequent methylation under controlled conditions. Key steps include:
Formation of the fused ring system: : This might involve intramolecular cyclization, often catalyzed by transition metals or under strong acidic or basic conditions.
Introduction of the glycine ester moiety: : This step can be achieved through esterification reactions, utilizing methanol and appropriate carboxylic acid derivatives.
Purification: : Standard purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Industrial Production Methods
While laboratory synthesis focuses on small-scale reactions, industrial production may utilize continuous flow techniques to scale up the process. Optimized reaction conditions, including temperature, pressure, and catalysts, are critical to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate can undergo various types of chemical reactions:
Oxidation: : This compound may be oxidized using strong oxidizing agents, leading to the formation of keto or carboxylic acid derivatives.
Reduction: : Reduction reactions may yield amine derivatives, often facilitated by hydrogenation or metal hydride reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Sodium borohydride (NaBH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: : Halogenating agents (e.g., N-bromosuccinimide for bromination)
Major Products
The major products of these reactions vary depending on the specific reactants and conditions. For instance:
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Conversion to amine derivatives
Substitution: : Introduction of halogen or other substituents at reactive sites
Scientific Research Applications
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate has a wide range of applications:
Chemistry: : As a building block for synthesizing complex molecules in organic synthesis.
Biology: : Potential use as a probe in studying biological systems due to its unique structural features.
Medicine: : Exploration in drug development for its potential pharmacological properties.
Industry: : Utilized in the creation of advanced materials or as intermediates in chemical production.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate is not completely understood and is subject to ongoing research. Its interaction with biological systems may involve binding to specific receptors or enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds and Uniqueness
When comparing methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate to similar compounds, its distinct structural framework sets it apart. For example:
Methyl N-[(8-oxo-1,5,6,7,8,9-hexahydro-2H-quinolizin-3-yl)carbonyl]glycinate: : This compound has a similar structure but lacks the diazocin ring, which alters its reactivity and applications.
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-diazocino[1,2-a]pyrimidin-3-yl)carbonyl]glycinate: : Here, the fused ring system involves different heteroatoms, leading to variations in chemical behavior and biological activity.
Conclusion
This compound is a multifaceted compound with intriguing chemical properties and potential applications in diverse scientific fields. Its complex structure and the variety of reactions it undergoes make it a valuable subject for research and industrial exploration.
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-22-14(20)6-16-15(21)17-7-10-5-11(9-17)12-3-2-4-13(19)18(12)8-10/h2-4,10-11H,5-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNCKRTTQLCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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